molecular formula C8H3F2N3 B1393030 5,6-Difluoro-1H-indazole-3-carbonitrile CAS No. 885278-36-4

5,6-Difluoro-1H-indazole-3-carbonitrile

Cat. No.: B1393030
CAS No.: 885278-36-4
M. Wt: 179.13 g/mol
InChI Key: ONSCTUARADANFA-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-indazole-3-carbonitrile: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine atoms at the 5 and 6 positions of the indazole ring and a cyano group at the 3 position makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1H-indazole-3-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable substituted aniline derivative.

    Formation of Hydrazone: The aniline derivative is reacted with hydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the indazole core.

    Fluorination: The indazole core is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide to introduce fluorine atoms at the 5 and 6 positions.

    Introduction of Cyano Group: Finally, the cyano group is introduced at the 3 position using a suitable cyanating reagent like copper(I) cyanide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.

    Cycloaddition Reactions: The indazole ring can participate in cycloaddition reactions, forming new cyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Formation of various substituted indazole derivatives.

    Oxidation Products: Formation of N-oxides or other oxidized derivatives.

    Reduction Products: Formation of reduced indazole derivatives with altered electronic properties.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.

Biology:

    Enzyme Inhibitors: Investigated as potential inhibitors of various enzymes due to its unique structure.

    Receptor Modulators: Studied for its ability to modulate biological receptors.

Medicine:

    Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in oncology and neurology.

    Antimicrobial Agents: Evaluated for its antimicrobial properties against various pathogens.

Industry:

    Material Science: Used in the development of advanced materials with specific electronic and optical properties.

    Agriculture: Investigated for its potential use in agrochemicals as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms and cyano group enhance its binding affinity to biological targets. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

  • 5-Fluoro-1H-indazole-3-carbonitrile
  • 6-Fluoro-1H-indazole-3-carbonitrile
  • 1H-indazole-3-carbonitrile

Comparison:

  • Fluorination Pattern: The presence of two fluorine atoms at the 5 and 6 positions distinguishes 5,6-Difluoro-1H-indazole-3-carbonitrile from its mono-fluorinated counterparts.
  • Biological Activity: The dual fluorination can enhance biological activity and binding affinity compared to single fluorination.
  • Chemical Stability: The fluorine atoms contribute to the chemical stability and resistance to metabolic degradation.

Properties

IUPAC Name

5,6-difluoro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2N3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSCTUARADANFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680008
Record name 5,6-Difluoro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-36-4
Record name 5,6-Difluoro-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Difluoro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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